Aripiprazole N1-Oxide
CAS No.: 573691-09-5
Cat. No.: VC21342799
Molecular Formula: C23H27Cl2N3O3
Molecular Weight: 464.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 573691-09-5 |
---|---|
Molecular Formula | C23H27Cl2N3O3 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Standard InChI Key | ZNYNDJDSFMRJPS-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Aripiprazole N1-Oxide is chemically known as 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, with CAS number 573691-09-5 . The compound contains a 2,3-dichlorophenyl group connected to a piperazine ring, which is in turn linked to a 3,4-dihydroquinolin-2(1H)-one moiety via a butoxy chain. The defining structural feature is the N-oxide group on one of the piperazine nitrogen atoms, creating a quaternary ammonium structure with a formal positive charge on the nitrogen balanced by a negative charge on the oxygen .
The structural representation can be expressed through multiple notations including SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] and InChIKey: ZNYNDJDSFMRJPS-UHFFFAOYSA-N . The compound is also registered with the FDA UNII identifier 5NO9KAA6QP . This N-oxidation at a specific position in the molecule results in distinct chemical behavior compared to aripiprazole while maintaining core structural elements that relate to its parent compound.
Physical and Chemical Properties
Aripiprazole N1-Oxide appears as a white to off-white solid with several notable physicochemical properties that influence its handling, storage, and analytical procedures . The compound demonstrates hygroscopic behavior, requiring storage under refrigeration and inert atmosphere conditions to maintain stability . Its melting point exceeds 175°C, at which point it undergoes decomposition rather than clean melting, indicating complex thermal behavior typical of many pharmaceutical compounds .
In terms of solubility, the compound exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform and methanol . This solubility profile reflects its relatively complex structure containing both polar and nonpolar regions. The predicted pKa value of 14.41±0.20 suggests its weak acid-base properties, which has implications for its behavior in different pH environments .
The compound's molecular dimensions and three-dimensional structure can be characterized through collision cross section (CCS) values, which vary depending on the ionization state and adduct formation, as presented in Table 1.
Table 1: Predicted Collision Cross Section Values for Aripiprazole N1-Oxide
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 464.15022 | 208.7 |
[M+Na]+ | 486.13216 | 225.1 |
[M+NH4]+ | 481.17676 | 217.4 |
[M+K]+ | 502.10610 | 214.8 |
[M-H]- | 462.13566 | 214.1 |
[M+Na-2H]- | 484.11761 | 215.7 |
[M]+ | 463.14239 | 213.3 |
[M]- | 463.14349 | 213.3 |
Metabolic Formation and Pathway
The formation of Aripiprazole N1-Oxide specifically involves oxidation at one of the nitrogen atoms in the piperazine ring of aripiprazole. This metabolic reaction adds an oxygen atom to form the N-oxide functional group, increasing the molecule's polarity and altering its pharmacokinetic properties. The extent of N-oxide formation may vary between individuals due to genetic polymorphisms in CYP enzymes, particularly CYP2D6, which is known to exhibit significant inter-individual variability in activity levels.
Understanding this metabolic pathway is crucial for comprehending the complete pharmacokinetic profile of aripiprazole and for predicting potential drug-drug interactions that may occur when aripiprazole is co-administered with inhibitors or inducers of CYP2D6 and CYP3A4 enzymes.
Synthesis and Characterization Methods
The synthesis of Aripiprazole N1-Oxide can be accomplished through various oxidation methods applied to aripiprazole. One common approach involves using hydrogen peroxide in combination with appropriate catalysts that facilitate the selective formation of the N-oxide group at the specific nitrogen position. The selective nature of this oxidation is critical to ensure the formation of the desired N1-oxide rather than other potential oxidation products or isomers.
Alternative synthetic routes may employ specialized conditions such as supercritical fluids and specific solvent systems to enhance reaction efficiency and yield. These methods require careful control of reaction parameters including temperature, reaction duration, and reagent concentrations to optimize product quality while minimizing the formation of unwanted by-products.
Characterization of synthesized Aripiprazole N1-Oxide typically involves a multi-technique analytical approach. Nuclear magnetic resonance (NMR) spectroscopy provides confirmation of structural features, particularly the presence and position of the N-oxide group. Mass spectrometry verifies the molecular weight and fragmentation pattern, while infrared spectroscopy identifies characteristic functional groups. High-performance liquid chromatography (HPLC) assesses purity and can be coupled with various detection systems for quantitative analysis.
Applications in Pharmaceutical Research and Quality Control
Aripiprazole N1-Oxide serves several important functions in pharmaceutical research and development related to aripiprazole products. As a metabolite of aripiprazole, it provides critical insights into the pharmacodynamics and metabolic fate of the parent drug, contributing to a more comprehensive understanding of its therapeutic profile and potential variability in clinical response. This knowledge helps optimize dosing regimens and predict individual responses to aripiprazole therapy.
Analytical Detection Methods
The analysis of Aripiprazole N1-Oxide in various matrices requires sensitive and specific analytical methodologies. Liquid chromatography coupled with mass spectrometry (LC-MS) represents the gold standard for detection and quantification of this compound, offering excellent sensitivity and selectivity even in complex biological and pharmaceutical samples. The characteristic molecular weight and fragmentation pattern of Aripiprazole N1-Oxide facilitate its identification using these techniques.
The compound's predicted collision cross section values, as presented in Table 1, provide additional parameters for identification when using ion mobility spectrometry-mass spectrometry (IMS-MS) . This technique offers an orthogonal separation dimension based on the compound's three-dimensional structure, enhancing specificity beyond what is achievable with conventional mass spectrometric approaches alone.
Other analytical approaches may include HPLC with UV detection for routine quality control applications, although this generally offers lower specificity compared to mass spectrometric methods. Nuclear magnetic resonance spectroscopy provides structural confirmation and can be particularly valuable during synthesis optimization and characterization of reference standards.
The development and validation of analytical methods for Aripiprazole N1-Oxide must address several challenges, including potential matrix effects, the need for appropriate internal standards, and ensuring adequate sensitivity for detecting the compound at concentrations relevant to both quality control and clinical applications.
Comparison with Parent Compound Aripiprazole
Aripiprazole N1-Oxide differs from aripiprazole primarily in the presence of the N-oxide group on one of the piperazine nitrogen atoms. This structural modification increases the molecular weight from 448.39 g/mol for aripiprazole to 464.4 g/mol for Aripiprazole N1-Oxide . The N-oxide formation also enhances the molecule's polarity, potentially affecting its solubility characteristics, membrane permeability, and distribution in biological systems.
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